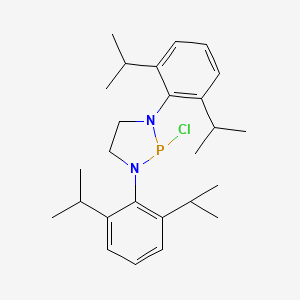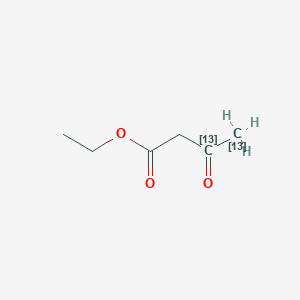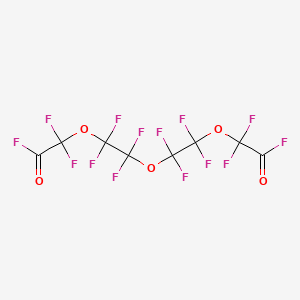
PERFLUOROPOLYETHER DIACYL FLUORIDE (N=2) 98
Übersicht
Beschreibung
Perfluoropolyether diacyl fluoride (N=2) 98 is a fluorinated compound with the molecular formula C8F14O5 and a molecular weight of 442.06. This compound is known for its high purity, typically not less than 98%. It is used as an intermediate in the synthesis of various fluorinated products and has applications in multiple scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Perfluoropolyether diacyl fluoride (N=2) 98 is synthesized through a series of fluorination reactions. The process typically involves the reaction of perfluoropolyether with acyl fluoride under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the fluorination process. The reaction conditions include maintaining a specific temperature and pressure to ensure the complete conversion of the starting materials to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fluorination processes. These processes are designed to handle significant quantities of reactants and are optimized for high yield and purity. The use of advanced fluorination techniques and equipment ensures the efficient production of this compound on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
Perfluoropolyether diacyl fluoride (N=2) 98 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the diacyl fluoride groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoride groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Substitution: Various substituted perfluoropolyether derivatives.
Wissenschaftliche Forschungsanwendungen
Perfluoropolyether diacyl fluoride (N=2) 98 has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of fluorinated polymers and other fluorinated compounds.
Biology: Employed in the development of fluorinated biomolecules for various biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of high-performance lubricants, coatings, and sealants due to its excellent chemical stability and low surface energy
Wirkmechanismus
The mechanism of action of perfluoropolyether diacyl fluoride (N=2) 98 involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to interact with various biological and chemical systems, often through hydrophobic interactions and hydrogen bonding. These interactions can influence the behavior of the compound in different environments, making it useful in a variety of applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Perfluoropolyether diacyl fluoride (N=1) 98
- Perfluoropolyether diacyl fluoride (N=3) 98
- Perfluoropolyether diacyl fluoride (N=4) 98
Uniqueness
Perfluoropolyether diacyl fluoride (N=2) 98 is unique due to its specific chain length and the presence of two acyl fluoride groups. This structure provides distinct chemical and physical properties, such as higher reactivity and stability compared to its analogs with different chain lengths. The compound’s high purity and well-defined structure make it particularly valuable in specialized applications .
Eigenschaften
IUPAC Name |
2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2-trifluoro-2-oxoethoxy)ethoxy]ethoxy]acetyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F14O5/c9-1(23)3(11,12)25-5(15,16)7(19,20)27-8(21,22)6(17,18)26-4(13,14)2(10)24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKRSHBLGKAAMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(OC(C(OC(C(OC(C(=O)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548881 | |
| Record name | 2,2'-{Oxybis[(1,1,2,2-tetrafluoroethane-2,1-diyl)oxy]}bis(difluoroacetyl fluoride) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24689-56-3 | |
| Record name | 2,2'-{Oxybis[(1,1,2,2-tetrafluoroethane-2,1-diyl)oxy]}bis(difluoroacetyl fluoride) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide](/img/structure/B1610428.png)

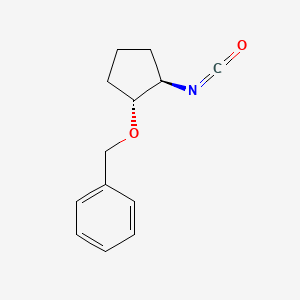
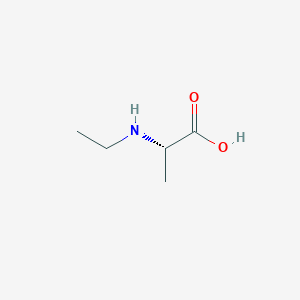
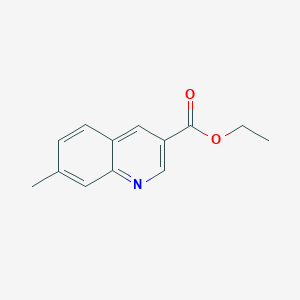
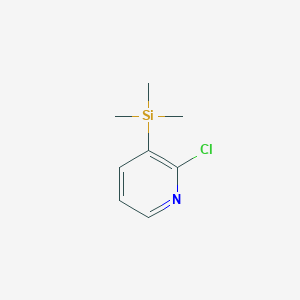
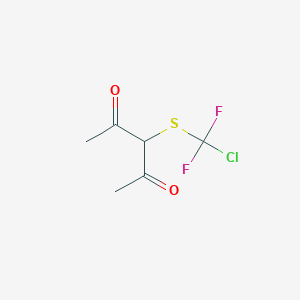
![8-Chloro-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B1610441.png)
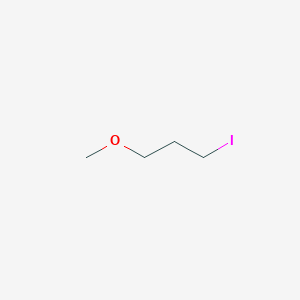
![naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B1610444.png)
